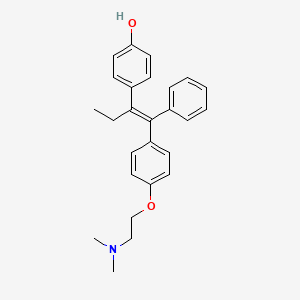
(2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various scientific fields. This compound is known for its unique stereochemistry and functional groups, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of (2S,4R)-4-hydroxyproline as a starting material, which undergoes a series of reactions including protection, functional group transformation, and deprotection to yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
(2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amide group can produce an amine .
科学的研究の応用
Chemistry
In chemistry, (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .
Biology
In biology, this compound is used to study protein-ligand interactions and enzyme mechanisms. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool for probing biochemical pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been studied as a potential drug candidate for treating various diseases due to its ability to modulate biological targets .
Industry
In the industry, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and material engineering .
作用機序
The mechanism of action of (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It can form hydrogen bonds and interact with enzymes, receptors, and other proteins, modulating their activity and function. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and signal transduction .
類似化合物との比較
Similar Compounds
- (2S,4R)-4-hydroxyproline
- (2S,4R)-4-fluoroproline
- (2S,4R)-4-methylproline
Uniqueness
(2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it offers distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
(2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(11)6-3-5(10)4-9(6)2/h5-6,10H,3-4H2,1-2H3,(H,8,11)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGIXKHWOFWOJX-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(CN1C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1C[C@H](CN1C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Cyclopropanemethanol, 1-ethoxy-alpha-[(trimethylsilyl)ethynyl]- (9CI)](/img/new.no-structure.jpg)











